N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride
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Overview
Description
ADL5859 hydrochloride is a novel, orally active compound that selectively targets the delta opioid receptor. Delta opioid receptor agonists are believed to offer advantages over other approaches in managing pain, making ADL5859 hydrochloride a promising candidate for pain treatment .
Mechanism of Action
Target of Action
ADL-5859 is a selective and orally active δ opioid receptor (DOR) agonist . The δ opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
As a δ opioid receptor agonist, ADL-5859 binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of certain types of pain signals in the nervous system .
Biochemical Pathways
It is known that δ opioid receptor activation can inhibit adenylate cyclase activity, decrease intracellular camp levels, and modulate voltage-gated calcium channels . These actions can lead to a decrease in neuronal excitability and neurotransmitter release, which can help to alleviate pain .
Pharmacokinetics
As an orally active compound, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The metabolism and excretion of ADL-5859 are areas of ongoing research .
Result of Action
The primary result of ADL-5859’s action is the alleviation of pain . By activating δ opioid receptors, it can inhibit the transmission of pain signals in the nervous system . This can lead to a decrease in the perception of pain .
Action Environment
The action, efficacy, and stability of ADL-5859 can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the drug’s action .
Biochemical Analysis
Biochemical Properties
ADL-5859 is a selective and orally active delta opioid receptor (DOR) agonist . It interacts with the DOR with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also shows inhibitory activity to the hERG channel .
Cellular Effects
ADL-5859 has been shown to have significant effects on various types of cells. It has been used in studies to reduce inflammatory and neuropathic pain . Its effects were mediated by delta-opioid receptors, with a main contribution of receptors expressed on peripheral Nav1.8-positive neurons .
Molecular Mechanism
It is known that it is a selective and orally active delta opioid receptor (DOR) agonist . It exerts its effects at the molecular level through its interaction with the DOR .
Dosage Effects in Animal Models
In animal models, ADL-5859 has been shown to efficiently reverse mechanical allodynia at a dose optimal to reduce inflammatory pain
Preparation Methods
The synthesis of ADL5859 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired selectivity and yield. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
ADL5859 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
ADL5859 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the delta opioid receptor and its interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating acute and chronic pain, as well as neuropathic pain.
Industry: Utilized in the development of new pain management therapies and pharmaceuticals .
Comparison with Similar Compounds
ADL5859 hydrochloride is unique in its high selectivity for the delta opioid receptor compared to other opioid receptors such as the mu and kappa receptors. Similar compounds include:
Deltorphin acetate: A selective delta opioid receptor agonist derived from frog skin secretions.
GSK1521498: A selective antagonist of the mu opioid receptor.
Leumorphin: A potent agonist of the kappa opioid receptor. These compounds differ in their receptor selectivity and pharmacological profiles, highlighting the uniqueness of ADL5859 hydrochloride in targeting the delta opioid receptor
Properties
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLSWREIULTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677374 |
Source
|
Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850173-95-4 |
Source
|
Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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